molecular formula C12H16BrNO3 B13554548 tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate

tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate

Cat. No.: B13554548
M. Wt: 302.16 g/mol
InChI Key: MYAHCPVNDGLDOL-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a hydroxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-4-hydroxybenzyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Medicine: As a potential therapeutic agent due to its bioactive properties.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of key enzymes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate is unique due to the presence of both a bromine atom and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H16BrNO3

Molecular Weight

302.16 g/mol

IUPAC Name

tert-butyl N-[(3-bromo-4-hydroxyphenyl)methyl]carbamate

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(16)14-7-8-4-5-10(15)9(13)6-8/h4-6,15H,7H2,1-3H3,(H,14,16)

InChI Key

MYAHCPVNDGLDOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)Br

Origin of Product

United States

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